Product packaging for trans-4-Stilbenemethanol(Cat. No.:CAS No. 101093-37-2)

trans-4-Stilbenemethanol

Cat. No.: B010983
CAS No.: 101093-37-2
M. Wt: 210.27 g/mol
InChI Key: ARFYUEZWYRMBSO-VOTSOKGWSA-N
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Description

trans-4-Stilbenemethanol (CAS 101093-37-2) is a functionalized stilbene derivative of significant interest in advanced materials science and organic chemistry research. This compound features a methanol group appended to the trans-stilbene structure, making it a versatile building block and functional additive. Primary Research Applications: Optical Material Development: This compound is extensively used in the research and development of photosensitive polymer optical fibers (POFs). It serves as a fundamental dopant for creating specialized POFs used in sensing, environmental monitoring, and photonic applications. The molecule's trans-cis photoisomerization property is key to its function in these advanced materials . Organic Synthesis and Polymer Science: As a synthetic intermediate, this compound is a precursor for creating more complex molecules. It is used to synthesize urethane methacrylate monomers and other polymers that incorporate the stilbene chromophore, which are valuable for studying photophysical properties and developing materials with specific fluorescence characteristics . Structure-Activity Relationship (SAR) Studies: In pharmacological and biochemical research, this compound is employed as a critical structural analog in SAR studies. It helps researchers understand the functional importance of the hydroxyl group in bioactive stilbenes like resveratrol. Studies have shown that its presence is essential for specific biological activities, such as neuroprotection against beta-amyloid-induced toxicity, which it does not exhibit, thereby highlighting the importance of phenolic hydroxyls for such effects . Product Information: CAS Number: 101093-37-2 Molecular Formula: C15H14O Molecular Weight: 210.27 g/mol Usage Note: This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B010983 trans-4-Stilbenemethanol CAS No. 101093-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(E)-2-phenylethenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFYUEZWYRMBSO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101093-37-2
Record name trans-4-Stilbenemethanol
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Advanced Synthetic Methodologies and Chemical Derivatization for Trans 4 Stilbenemethanol

Controlled Synthesis of trans-4-Stilbenemethanol-Doped Polymer Systems

The integration of this compound into polymer systems to enhance properties like photosensitivity requires precise control over the manufacturing process. This is often achieved through specialized polymerization and fabrication techniques for creating materials such as polymer optical fibers (POFs).

A common and effective method for producing doped polymer optical fibers is the preform drawing technique. optica.orgpolyu.edu.hkcapes.gov.br This process begins with the fabrication of a larger-scale version of the fiber, known as a preform. The preform consists of a core and a cladding, each made from specific polymer compositions. For photosensitive applications, this compound is introduced as a dopant into the core material before polymerization. optica.org

The preform is then heated in a drawing tower and pulled into a thin fiber, maintaining the core-cladding structure. researchgate.net This technique allows for the creation of fibers with specific diameters and refractive index profiles. researchgate.net For instance, a photosensitive POF has been developed with a core made of a this compound-doped copolymer of methyl methacrylate (B99206) (MMA), ethyl methacrylate (EMA), and benzyl (B1604629) methacrylate (BzMA), and a cladding of a copolymer of MMA and butyl methacrylate (BMA). optica.orgpolyu.edu.hk

Bulk polymerization, also known as mass polymerization, is a fundamental method used to create the core components of the preform. optica.orgpolyu.edu.hknumberanalytics.com In this process, the monomer (or a mixture of monomers) is polymerized in its pure form, without the use of a solvent. numberanalytics.commgcub.ac.in An initiator is dissolved in the liquid monomer(s), and the reaction is initiated by heat or light. mgcub.ac.in

For this compound-doped systems, the dopant is dissolved in the monomer mixture before the polymerization process begins. optica.org This ensures that the dopant is integrated into the resulting polymer matrix. For example, a copolymer core of MMA–EMA–BzMA (90/4/6 molar ratio) has been successfully doped with this compound using this approach. optica.orgpolyu.edu.hk While bulk polymerization can produce high-purity polymers, controlling the exothermic nature of the reaction and the increasing viscosity of the medium are critical challenges. mgcub.ac.in

Achieving the desired performance in doped polymers hinges on the optimization of the dopant concentration and ensuring its homogeneous distribution within the polymer matrix. The concentration of this compound directly influences the photosensitivity and other properties of the material. mdpi.com Research has shown that even a 1% weight concentration of this compound can induce significant photosensitive behavior in a polymer film. optica.orgpolyu.edu.hk

The homogeneity of the dopant is crucial for consistent material properties. In the preform drawing technique, introducing the dopant into the core monomers before bulk polymerization helps to achieve a uniform distribution. optica.org However, an alternative approach known as solution-mediated doping has also been explored. researchgate.net This method involves soaking the polymer optical fiber in a solution containing the dopant, which then diffuses into the polymer. researchgate.net Studies have investigated the use of binary non-solvent/solvent mixtures to accelerate this diffusion process. researchgate.net The choice of solvent and temperature can significantly impact the doping dynamics and the final concentration of the dopant in the polymer. researchgate.net

Table 1: Polymer Systems and Doping Details for trans-4-Stilbenemethanol

Core Copolymer Composition (molar ratio) Cladding Copolymer Composition (molar ratio) Dopant Dopant Concentration (% wt) Polymerization Technique Fiber Fabrication
MMA–EMA–BzMA (90/4/6) optica.orgpolyu.edu.hk MMA–BMA (90/10) optica.orgpolyu.edu.hk trans-4-Stilbenemethanol 1% optica.orgpolyu.edu.hk Bulk Polymerization optica.orgpolyu.edu.hk Preform Drawing optica.orgpolyu.edu.hk
PMMA with Diphenyl Sulfide (DPS) PMMA trans-4-Stilbenemethanol Not Specified Not Specified Not Specified
PMMA Fluoropolymer trans-4-Stilbenemethanol Not Specified Solution-mediated doping Commercial POF researchgate.net

Bulk Polymerization Approaches for Core Components

Derivatization Strategies and Analog Synthesis

To further refine the properties of this compound for specific applications, derivatization strategies are employed. These involve modifying the core structure of the molecule to create analogs with altered reactivity, solubility, and other characteristics.

In the context of this compound, the hydroxyl group of the methanol (B129727) moiety and the aromatic rings provide sites for substitution. Research on related stilbene (B7821643) derivatives has demonstrated that modifications can impact biological activities, such as antioxidant and neuroprotective effects. researchgate.net For example, the synthesis of amide and ester derivatives of trans-stilbene (B89595) has been shown to modulate these properties. researchgate.net While direct studies on the substituent effects on the reactivity of this compound are specific, the principles from broader stilbene chemistry suggest that such modifications would be a viable strategy for tuning its characteristics.

The methanol group (-CH₂OH) on the this compound molecule is a prime target for chemical modification through functional group interconversions. scribd.comcompoundchem.comslideshare.net This allows for the synthesis of a wide range of derivatives with diverse functionalities.

Standard organic synthesis reactions can be applied to the primary alcohol of the methanol moiety. For example:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents or further oxidized to a carboxylic acid with stronger oxidizing agents. scribd.comcompoundchem.com

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride) in the presence of a catalyst can form an ester. scribd.comcompoundchem.com This has been a strategy used for other stilbene derivatives to alter their properties. researchgate.net

Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using appropriate reagents, creating a haloalkane derivative. scribd.comvanderbilt.edu This introduces a good leaving group for subsequent nucleophilic substitution reactions.

Conversion to Amines: The alcohol can be converted to an amine through a multi-step process, potentially involving conversion to a leaving group followed by reaction with ammonia (B1221849) or an amine. scribd.comslideshare.net

These transformations open up possibilities for creating a library of this compound analogs with tailored physical and chemical properties for various applications.

Table 2: Potential Functional Group Interconversions at the Methanol Moiety of trans-4-Stilbenemethanol

Starting Functional Group Reagents/Conditions Resulting Functional Group
Primary Alcohol (-CH₂OH) Mild Oxidizing Agent (e.g., PCC) Aldehyde (-CHO)
Primary Alcohol (-CH₂OH) Strong Oxidizing Agent (e.g., KMnO₄) Carboxylic Acid (-COOH)
Primary Alcohol (-CH₂OH) Carboxylic Acid, Acid Catalyst Ester (-COOR)
Primary Alcohol (-CH₂OH) SOCl₂ or PBr₃ Alkyl Halide (-CH₂X)
Primary Alcohol (-CH₂OH) 1. Tosyl Chloride, Pyridine 2. NaN₃ 3. LiAlH₄ Amine (-CH₂NH₂)

Targeted Analog Synthesis for Structure-Activity Relationship Studies

The strategic synthesis of analogs based on the this compound scaffold is fundamental to elucidating structure-activity relationships (SAR). By systematically modifying specific functional groups and structural features of the parent molecule, researchers can identify the key molecular determinants responsible for its biological activities. These studies are crucial for optimizing potency, selectivity, and other pharmacologically relevant properties. Investigations have explored modifications of the hydroxyl and methoxy (B1213986) groups on the phenyl rings, as well as the ethylene (B1197577) bridge, to understand their influence on various biological endpoints. nih.govrsc.org

Detailed research has been conducted to compare the efficacy of this compound with other stilbenoids, providing critical insights into the structural requirements for specific biological actions, such as antiproliferative and neuroprotective effects.

Antiproliferative Activity in Colon Cancer Cells

A significant SAR study investigated the antiproliferative effects of a panel of dietary stilbenes, their microbial metabolites, and synthetic analogs, including 4-trans-stilbenemethanol, on human colon cancer cells (Caco-2 and HT-29). researcher.lifemdpi.comresearchgate.net The study calculated the half-maximal inhibitory concentration (IC₅₀) values for each compound and correlated these with 34 different molecular characteristics. researcher.lifemdpi.com

The results indicated that Caco-2 cells were generally more sensitive to the compounds than HT-29 cells. mdpi.com For Caco-2 cells, IC₅₀ values ranged from 11.4 µM for 4-hydroxy-trans-stilbene to 73.9 µM for dihydropinosylvin. researcher.lifemdpi.com In HT-29 cells, the values ranged from 24.4 µM for 4-hydroxy-trans-stilbene to 96.7 µM for 4-hydroxydibenzyl. researcher.lifemdpi.com

Key SAR findings from this research include:

Styrene Double Bond: Saturation of the ethylene bridge to form a dibenzyl structure was identified as the most critical feature leading to a decrease in antiproliferative activity. researchgate.net

Molecular Size: An increase in molecular size, as indicated by higher Connolly values, was found to hinder antiproliferative activity. mdpi.comresearchgate.net

Acidity and Hydrophobicity: Enhanced activity in Caco-2 cells was correlated with a lower acid dissociation constant (pKa1), while higher hydrophobicity (LogP values) increased activity in HT-29 cells. mdpi.comresearchgate.net

At their respective IC₅₀ concentrations, most of the active stilbenes induced apoptosis and arrested the cell cycle in the S phase. mdpi.comresearchgate.net

Antiproliferative Activity (IC₅₀, µM) of Stilbene Analogs in Colon Cancer Cells after 72h Incubation mdpi.comresearchgate.net
CompoundCaco-2 IC₅₀ (µM)HT-29 IC₅₀ (µM)
Pterostilbene14.9 ± 1.132.0 ± 5.6
Oxy-resveratrol15.2 ± 3.429.2 ± 3.9
Piceatannol (B1677779)16.8 ± 3.940.4 ± 1.0
Resveratrol (B1683913)20.8 ± 3.143.1 ± 3.9
Dihydroresveratrol66.4 ± 11.189.1 ± 13.9
3,4'-dihydroxy-trans-stilbene13.6 ± 1.834.5 ± 2.9
Pinosylvin18.1 ± 4.234.1 ± 7.2
Dihydropinosylvin73.9 ± 13.879.9 ± 12.0
4-hydroxy-trans-stilbene11.4 ± 10.124.4 ± 11.3
4-trans-Stilbenemethanol22.3 ± 4.741.7 ± 5.0
4-hydroxydibenzyl64.2 ± 10.296.7 ± 6.7
3-hydroxydibenzyl69.6 ± 13.085.4 ± 12.6

Neuroprotective Activity

The neuroprotective properties of stilbene analogs have also been evaluated to establish SAR. In one study, resveratrol and its derivatives were tested for their ability to protect hippocampal neuronal cells against amyloid-beta (Aβ)-induced toxicity. nih.gov The results showed that resveratrol and piceatannol provided concentration-dependent neuroprotection. nih.gov

However, this compound, along with trans-stilbene and diethylstilbestrol, failed to protect the neuronal cells. nih.gov This lack of activity suggests that specific hydroxyl groups are crucial for neuroprotection. The active compounds, such as resveratrol (3,5,4'-trihydroxy-trans-stilbene), all possess hydroxyl groups at the 3, 5, and/or 4' positions, indicating their importance for this biological effect. nih.gov In binding assays, neuroprotective polyphenols were potent competitors for a specific [³H]resveratrol binding site, whereas inactive molecules like this compound showed no significant binding (IC₅₀ > 10,000 nM). nih.gov

Antimelanoma Activity

Further SAR insights come from studies on human melanoma cells (SK-Mel-28). The activities of resveratrol, 4-hydroxy-trans-stilbene (4HST), and 4-trans-stilbenemethanol (referred to in the study as 4STMe) were compared. acs.org Both resveratrol and 4HST inhibited cell growth in a dose- and time-dependent manner, induced S-phase arrest, and promoted apoptosis. acs.org

In stark contrast, 4-trans-stilbenemethanol had no effect on the cell cycle or the expression of key cyclins (A, E, and B1). acs.org This finding led researchers to conclude that the 4'-hydroxystyryl moiety is a critical structural requirement for the antimelanoma effects observed in the other stilbenes. acs.org

Spectroscopic and Computational Investigations of Trans 4 Stilbenemethanol

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of trans-4-Stilbenemethanol, providing critical insights into its structure and behavior. Various techniques are employed to probe the molecule's properties in different states and environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. slideshare.net For this compound, ¹H and ¹³C NMR are essential for confirming its identity and stereochemistry. ethernet.edu.et

A ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a unique signal would be expected for each chemically distinct carbon atom. The chemical shifts of these signals would indicate the carbon's environment (e.g., aliphatic, aromatic, vinylic). spectrabase.com Two-dimensional NMR techniques can further establish connectivity between protons and carbons to fully confirm the molecular structure. slideshare.net

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound This table is predictive and based on general principles and data from similar compounds.

Nucleus Structural Moiety Predicted Chemical Shift (δ) Range (ppm) Expected Multiplicity / Notes
¹H Unsubstituted Phenyl Protons 7.2 - 7.6 Multiplets
¹H Substituted Phenyl Protons ~7.4 Doublets
¹H Vinylic Protons (-CH=CH-) 6.9 - 7.2 Doublets, with a large coupling constant (J ≈ 16 Hz) confirming trans geometry.
¹H Methylene (B1212753) Protons (-CH₂OH) ~4.7 Singlet or doublet (depending on coupling to OH proton)
¹H Hydroxyl Proton (-OH) Variable Broad singlet
¹³C Methylene Carbon (-CH₂OH) ~65 Aliphatic region
¹³C Vinylic Carbons (-CH=CH-) 125 - 130 Olefinic region

UV-Vis absorption spectroscopy is a key method for studying the photoisomerization of stilbene (B7821643) derivatives. The electronic structure of the trans and cis isomers of 4-stilbenemethanol are different, leading to distinct absorption spectra. The trans isomer typically exhibits a higher molar absorptivity at its peak absorption wavelength compared to the cis isomer.

When a solution or polymer film containing this compound is exposed to UV radiation, a trans-to-cis isomerization occurs. vwr.comchemicalbook.com This transformation can be monitored by recording UV-Vis spectra over time. Research has shown that upon irradiation with UV light (e.g., 320 nm), the strong absorption band of the trans isomer, which has peaks around 298-324 nm, steadily decreases. vwr.comuni.lu This decrease in absorbance confirms the conversion of the this compound into its cis form. vwr.com The stability of this photo-induced isomerization has been demonstrated by monitoring the UV spectrum of an irradiated film at elevated temperatures (80°C) and for extended periods at ambient temperature, with little change observed. vwr.com

Table 2: UV Absorption Maxima for this compound-Doped Polymer uni.lu

Material Absorption Peaks (nm)

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing a structural "fingerprint" that can identify substances and analyze their molecular structure. The technique relies on the inelastic scattering of monochromatic light, which provides information about molecular vibrations and is sensitive to changes in chemistry and structure. slideshare.net

For this compound, Raman spectroscopy can analyze the vibrational modes associated with its key functional groups, such as the C=C double bond of the stilbene core and the vibrations of the phenyl rings. While specific Raman data for this compound is not prominent in the literature, studies on the parent compound, trans-stilbene (B89595), provide insight into the expected spectral features. The Raman spectrum of trans-stilbene shows prominent bands corresponding to the ethylenic C=C stretch and various phenyl ring modes. These vibrational frequencies are sensitive to the molecule's conformation and electronic state, making time-resolved Raman techniques valuable for tracking structural dynamics during chemical reactions like isomerization.

Table 3: Key Vibrational Parameters in Raman Spectroscopy

Parameter Description Information Gained
Wavenumber Position (cm⁻¹) The energy shift of the scattered light. Identifies specific molecular bonds and functional groups (fingerprinting).
Bandwidth (FWHM) The width of a spectral band. Relates to the structural order and environment of the molecule.
Band Intensity The height or area of a spectral band. Proportional to the concentration of the species and the Raman activity of the vibration.

| Depolarization Ratio | The ratio of scattered light intensity polarized perpendicular versus parallel to the incident light. | Provides information on the symmetry of the vibrational modes. |

Time-Resolved Diffuse Reflectance (TDR) spectroscopy is an effective technique for studying the kinetics of transient species on the surface of opaque or powdered materials. This method has been applied to investigate the reaction dynamics of this compound (StM) in the context of photocatalysis. rsc.org

In studies involving the TiO₂ photocatalytic one-electron oxidation of stilbene derivatives, TDR spectroscopy was used to directly observe the electron transfer process and the subsequent charge recombination. rsc.org Researchers were able to monitor the transient absorption of the stilbenemethanol radical cation (StM•+), which is formed during the reaction. ethernet.edu.et The experiments revealed that the lifetime of the StM•+ radical cation is influenced by the presence of metal ions in the solution. rsc.org These results indicate that the adsorption dynamics of the substrate and ions on the TiO₂ surface play a crucial role in the back electron transfer (BET) process between the radical cation and the photogenerated electrons in the TiO₂ particles. rsc.org

Raman Spectroscopy for Molecular Vibrational Analysis

Theoretical and Computational Chemistry Approaches

Alongside experimental techniques, theoretical and computational methods provide deep, atomistic-level understanding of the properties and behavior of molecules.

Electronic structure calculations are essential for understanding the photoisomerization mechanism of this compound by characterizing its properties in electronically excited states. Methods like Density Functional Theory (DFT) are used to model the molecule and predict its behavior.

The photochemical transformation from the trans to the cis isomer proceeds through an excited state potential energy surface. Computational models can calculate the energies of the ground state (S₀) and the first excited singlet state (S₁), as well as the transition states that connect the isomers. For similar photosensitive molecules, calculations have been performed using specific DFT functionals, such as B3LYP or the M06 suite, combined with basis sets like 6-311++G(d,p) to obtain optimized molecular structures and their relative energies. These calculations help explain experimental observations, such as the change in refractive index upon isomerization, which is related to the difference in molecular polarity between the trans and cis forms. vwr.com An energy level diagram derived from these calculations can illustrate the entire photoisomerization process, including the intermediate states involved.

Nonadiabatic Surface-Hopping Dynamics Simulations

Nonadiabatic surface-hopping dynamics simulations are a powerful computational tool for modeling the photochemical reactions of molecules like stilbenes, which are known for their complex excited-state dynamics. These simulations can track the trajectory of a molecule after it absorbs light, including transitions between different electronic states (nonadiabatic events) that are crucial for processes like photoisomerization and photocyclization.

In the case of stilbene and its derivatives, photoexcitation to the first excited singlet state (S₁) initiates ultrafast dynamics that lead to either cis-trans isomerization or, in the case of cis-stilbene (B147466), ring-closure to form 4a,4b-dihydrophenanthrene (B14708593) (DHP). nih.govosti.govacs.org While specific simulations for this compound are not extensively documented in the literature, the fundamental photochemistry is expected to be governed by the stilbene core.

Simulations on cis-stilbene have shown that after photoexcitation, the molecule can proceed along two primary reaction coordinates: one for isomerization and one for cyclization. nih.govosti.govacs.org The branching between these two pathways is determined very early in the dynamics, within the first 150 femtoseconds (fs) on the S₁ state. nih.govosti.govacs.org The decay back to the ground state (S₀) occurs through conical intersections, which are points of degeneracy between electronic states that facilitate rapid, radiationless relaxation.

The table below summarizes key findings from nonadiabatic dynamics simulations of stilbene photoisomerization, which provide a framework for understanding the expected photochemical behavior of this compound.

Simulation ParameterFindingTimescale
Reaction Pathway BranchingThe choice between isomerization and cyclization is determined on the S₁ excited state. nih.govosti.govacs.org< 150 fs
Cyclization Pathway DecayTrajectories leading to DHP decay rapidly to the ground state. nih.govosti.gov~250 fs
Isomerization Pathway DecayTrajectories leading to the other isomer have a longer excited-state lifetime before decaying to the ground state. nih.govosti.gov300 - 500 fs
Overall Excited State LifetimeThe calculated lifetime is in good agreement with experimental values. nih.govacs.org520 ± 40 fs
Key decay mechanismDecay to the ground state is mediated by passage through a conical intersection. nih.govosti.gov< 50 fs after reaching the intersection

It is important to note that while these findings are for the parent stilbene molecule, they provide a robust foundation for understanding the photodynamics of substituted stilbenes like this compound. The presence of the methanol (B129727) group may subtly influence the potential energy surfaces and dynamics, but the core mechanisms of isomerization and decay are expected to be similar.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, which is defined by the accessible rotational arrangements of its constituent parts, such as the twisting of the phenyl rings and the orientation of the methanol group.

The conformation of a stilbene derivative can significantly impact its physical properties and its interactions with other molecules, such as biological macromolecules. MD simulations, often in conjunction with molecular docking studies, can provide insights into the preferred binding modes of these compounds with their targets. For instance, in studies of stilbene derivatives binding to enzymes or DNA, MD simulations have been used to refine the initial docked poses and to understand the dynamic nature of the interactions. researchgate.netplos.org

A key aspect of the conformational analysis of stilbenes is the dihedral angle of the central ethylene (B1197577) bond, as well as the twist angles of the phenyl rings. rsc.org MD simulations can map the potential energy surface associated with these rotations, revealing the most stable conformations and the energy barriers between them. For trans-stilbene derivatives, the planarity of the molecule is often a crucial factor in its biological activity.

In one study on stilbene urea (B33335) derivatives, MD simulations were performed to adjust the conformation of the target protein upon binding of the most active compound. plos.org This allowed for a more accurate prediction of the binding modes of other derivatives in the series. The simulations revealed the importance of hydrogen bonds, hydrophobic interactions, and π-interactions in the binding of these ligands. plos.org

The table below outlines the general steps and outcomes of using MD simulations for the conformational analysis of a molecule like this compound.

Simulation StepDescriptionOutcome
System SetupThe molecule is placed in a simulation box, typically with a solvent like water, to mimic physiological conditions.A realistic environment for studying the molecule's behavior.
Energy MinimizationThe initial structure is optimized to remove any steric clashes or unfavorable geometries.A low-energy starting conformation for the simulation.
EquilibrationThe system is gradually heated and pressurized to the desired temperature and pressure.A stable system ready for production simulation.
Production RunThe simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of conformations.A trajectory file containing the coordinates of all atoms over time.
AnalysisThe trajectory is analyzed to identify the most populated conformations, dihedral angle distributions, and other structural parameters. rsc.orgA detailed understanding of the conformational preferences and flexibility of the molecule.

By applying these computational techniques, researchers can gain a deeper understanding of the structure-function relationships of this compound and other stilbene derivatives, which is crucial for the rational design of new molecules with specific properties.

Marcus Theory Application to Electron Transfer Processes

Marcus theory provides a theoretical framework for describing the rates of electron transfer reactions. rsc.orgnsf.govchemrxiv.orgresearchgate.net It relates the rate of electron transfer to the free energy of the reaction (ΔG°) and the reorganization energy (λ), which is the energy required to distort the reactants and the surrounding solvent into the geometry of the products without the electron actually having been transferred. For stilbene derivatives, which can act as either electron donors or acceptors, Marcus theory is essential for understanding their behavior in photoinduced electron transfer processes.

Studies on donor-acceptor complexes of stilbenes have shown that the rate of BET can be modulated by changing the electronic properties of the donor and acceptor, as well as the surrounding environment. rsc.orgchemrxiv.orgresearchgate.net A key prediction of Marcus theory is the existence of an "inverted region," where the rate of electron transfer decreases as the reaction becomes more exergonic (i.e., as -ΔG° increases beyond λ). rsc.orgchemrxiv.orgresearchgate.net By tuning the energetics of the system, it is possible to place the BET process deep into the Marcus inverted region, thereby slowing it down and allowing other processes, such as chemical reactions, to compete. rsc.orgchemrxiv.orgresearchgate.net

In one study, the variable photoreactivity of different stilbene donor-acceptor complexes was explained by the rate of BET. rsc.org For the photoreactive complex, the BET process was found to be in the Marcus inverted region, which allowed a [2+2] cycloaddition reaction to occur. rsc.org This highlights the importance of understanding and controlling electron transfer rates in designing photochemical systems based on stilbenes.

The table below summarizes key parameters from Marcus theory and their relevance to electron transfer in stilbene systems.

Marcus Theory ParameterDescriptionRelevance to Stilbene Derivatives
ΔG° (Reaction Free Energy)The change in Gibbs free energy for the electron transfer reaction.Determines the driving force for electron transfer. Can be tuned by modifying the stilbene structure or its binding partner.
λ (Reorganization Energy)The energy required to reorganize the nuclear coordinates of the reactants and solvent to the product state geometry.A key factor controlling the activation barrier for electron transfer. It has inner-sphere (molecular vibrations) and outer-sphere (solvent) components.
V (Electronic Coupling)A measure of the electronic interaction between the donor and acceptor at the transition state.Determines whether the reaction is adiabatic (strong coupling) or nonadiabatic (weak coupling).
kET (Electron Transfer Rate)The rate at which the electron transfer reaction occurs.Can be predicted by the Marcus equation and is a function of ΔG°, λ, and V. For stilbene complexes, it determines the lifetime of the charge-transfer state.
Marcus Inverted Region The region where the rate of electron transfer decreases as the driving force increases.Slowing down back electron transfer in this region can enhance the quantum yield of desired photochemical reactions. rsc.orgchemrxiv.orgresearchgate.net

The application of Marcus theory provides valuable insights into the electron transfer dynamics of this compound and its derivatives, which is crucial for their potential use in molecular electronics, photochemistry, and photobiology.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govresearchgate.netacs.orgnih.gov By identifying the physicochemical properties and structural features that are most influential for a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules.

For trans-stilbene derivatives, QSAR studies have been conducted to understand their activity in various contexts, such as the inhibition of enzymes like cytochrome P450 1B1 (CYP1B1) and their antifungal properties. mdpi.comnih.govacs.org These studies typically involve a series of stilbene analogues with varying substituents, and their biological activities are measured experimentally. Then, a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound. Statistical methods are then employed to build a model that correlates a subset of these descriptors with the observed activity.

A 3D-QSAR study on a series of 41 trans-stilbene derivatives as CYP1B1 inhibitors utilized molecular docking to align the compounds in the active site of the enzyme. mdpi.com This approach allows the model to not only consider the properties of the ligands but also their interactions with the target protein. The resulting model showed good statistical significance and predictive power. mdpi.comnih.gov

Another study on 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives as antifungal agents against Botrytis cinerea developed a hologram QSAR (HQSAR) model. acs.org This type of model uses molecular fragments to predict activity and can provide insights into which parts of the molecule are most important for its biological function.

The table below presents the validation parameters for a 3D-QSAR model developed for trans-stilbene derivatives as CYP1B1 inhibitors, illustrating the typical metrics used to assess the quality of a QSAR model. mdpi.comnih.gov

QSAR Model ParameterValueDescription
(Cross-validated r²)0.554A measure of the internal predictive ability of the model, calculated using cross-validation. A value > 0.5 is generally considered good.
(Non-cross-validated r²)Not specified in the abstract, but the external validation r² is given.A measure of the goodness of fit of the model to the training set data.
External Validation r² 0.808A measure of the predictive ability of the model on an external test set of compounds that were not used in model development. A high value indicates good predictive power.

These QSAR studies on stilbene derivatives demonstrate the utility of this approach in medicinal chemistry and agrochemistry. For this compound, QSAR modeling could be employed to predict its potential biological activities and to design new derivatives with improved properties.

Photophysical and Photochemical Research on Trans 4 Stilbenemethanol Systems

Photoisomerization Dynamics and Kinetics

trans-4-Stilbenemethanol is a stilbene (B7821643) derivative that demonstrates reversible trans-cis photoisomerization. aston.ac.ukmdpi.com The trans and cis isomers are distinct chemical structures with different physical properties. polyu.edu.hk Upon absorption of ultraviolet (UV) light, the more stable trans-isomer can be converted into the cis-isomer. mdpi.comresearchgate.netresearchgate.net This transformation is the key mechanism behind the material's photosensitivity. optica.org

The rate and efficiency of the trans-to-cis isomerization are highly dependent on the parameters of the UV irradiation.

Wavelength: The process is typically initiated by UV light corresponding to the absorption band of the trans-isomer. optica.org Wavelengths around 325 nm, from sources like He-Cd lasers, and 400 nm, from femtosecond pulsed lasers, have been effectively used to induce isomerization in TS-doped polymer optical fibers. mdpi.comnih.govoptica.org

Irradiation Time and Power: The extent of isomerization, and thus the magnitude of the resulting property changes, is a function of both the irradiation time and the power of the light source. mdpi.compolyu.edu.hk Studies show a continuous decrease in the UV absorption peak characteristic of the trans-isomer with increasing irradiation time, confirming the ongoing conversion to the cis form. polyu.edu.hk High-power sources can significantly reduce the required exposure time; for instance, fiber Bragg gratings have been inscribed in TS-doped fibers in times ranging from just one second to several minutes, depending on the laser system used. mdpi.comoptica.org In one study, a grating with 98% reflectivity was achieved in approximately 60 seconds using a 20 mW femtosecond pulsed laser. optica.org

Laser TypeWavelength (nm)Repetition RatePulse Energy / PowerExposure TimeResultReference
Pulsed Dye Laser325100 Hz0.50 ± 0.02 mJ0.4 s (40 pulses)Fiber Bragg Grating mdpi.com
Femtosecond Laser400-20 mW~60 s98% Reflectivity Grating optica.org
He-Cd Laser325CW-~90 min90% Reflectivity Grating optica.org
Pulsed Laser325---Fiber Bragg Grating nih.gov

This table presents a summary of various UV irradiation parameters used in research for inscribing gratings in this compound-doped optical fibers.

Temperature plays a crucial role in the stability of the isomers and the dynamics of the isomerization process. While the photo-induced isomerization from trans to cis is driven by light, the reverse process can be influenced by heat. mdpi.comresearchgate.net

Research on gratings in TS-doped fibers has shown that a post-inscription annealing process, for example at 80°C for two days, can be used to recover and stabilize the grating reflectivity. mdpi.com This thermal treatment is thought to promote the isomerization of this compound from the trans to the cis form. mdpi.comresearchgate.net The photo-induced effect has been observed to have good thermal stability and a long shelf life under normal ambient conditions. polyu.edu.hk In one experiment, monitoring an irradiated film at 80°C for 4 hours showed little change, indicating robustness. polyu.edu.hk However, studies on gratings in TS-doped microstructured fibers have observed a non-linear negative wavelength shift upon heating, with a turning point around 60°C, which differs from the behavior in standard step-index fibers. aston.ac.uk

A primary consequence of the trans-cis photoisomerization is a change in the material's refractive index. mdpi.comaston.ac.ukmdpi.comoptica.org The trans-isomer of 4-stilbenemethanol generally has a higher refractive index than its cis-counterpart. mdpi.compolyu.edu.hk Therefore, UV irradiation, which converts the trans form to the cis form, results in a decrease in the refractive index of the material. polyu.edu.hkoptica.org This photo-induced refractive index modulation is the principle that allows for the writing of structures like fiber Bragg gratings into TS-doped polymers. mdpi.comaston.ac.uknih.gov The change in refractive index is directly related to the change in the UV absorption spectrum via the Kramers-Kronig relationship. mdpi.com

Dopant Content (wt. %)Refractive Index (at 633 nm) - ControlRefractive Index (at 633 nm) - IrradiatedRefractive Index Change (Δn)
11.49911.4988-3 x 10⁻⁴
21.50211.5012-9 x 10⁻⁴

This table, based on data from Yu et al. (2004), shows the measured refractive index change in a this compound-doped polymer film after UV irradiation. polyu.edu.hk

The difference in the refractive indices of the two isomers is attributed to a change in molecular polarity that occurs during the structural transformation from trans to cis. mdpi.comresearchgate.net The distinct geometries of the isomers lead to different molecular dipole moments and polarizabilities, which in turn govern their interaction with light and determine their refractive indices. The change in the molecule's polarity is thus the fundamental origin of the change in the bulk optical properties of the doped material. mdpi.com

Refractive Index Changes Induced by Photoisomerization

Excited State Processes and Energy Transfer

The photoisomerization of this compound is a complex process that occurs via electronically excited states. mdpi.comwiley-vch.de Upon absorbing a photon of sufficient energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). mdpi.comoptica.org From this excited state, the molecule can undergo the necessary conformational changes (twisting around the central double bond) that lead to isomerization. wiley-vch.de

The mechanism of the photo-induced refractive index change is rooted in the energy landscape of the this compound molecule. mdpi.comoptica.orgresearchgate.net

Excitation: A molecule in the trans ground state absorbs a UV photon, transitioning to an excited state. researchgate.netoptica.org

Intermediate States: The molecule in the excited state is unstable and can transition to an intermediate state, often described as a triplet state (T). mdpi.comoptica.org An equilibrium can be established between the intermediate states of the trans and cis isomers. mdpi.comresearchgate.net

Isomerization and Relaxation: From these intermediate states, the molecule can relax back to the ground state as either the trans-isomer or the cis-isomer. optica.org The formation of the cis-isomer, with its different molecular polarity and lower refractive index, causes the net refractive index of the material to decrease. mdpi.comoptica.org

Under certain conditions, such as within the glassy matrix of a polymer, some molecules can remain in the intermediate states even after the UV irradiation has ceased, leading to a continued isomerization process over time. mdpi.comoptica.orgresearchgate.net The entire process, from photon absorption to the change in bulk refractive index, is a direct consequence of the energy level structure and the transitions between the ground, excited, and intermediate states of the trans and cis isomers. mdpi.comresearchgate.netoptica.orgresearchgate.net

Charge Recombination Processes in Photocatalytic Reactions

In the realm of photocatalysis, particularly involving semiconductor materials like titanium dioxide (TiO₂), the efficiency of a reaction is often limited by the recombination of photogenerated charge carriers—specifically, the electron and the hole. d-nb.infomdpi.com The study of this compound (StM) in such systems provides valuable insights into these charge recombination dynamics.

When a semiconductor like TiO₂ is irradiated, electrons are excited to the conduction band, leaving holes in the valence band. d-nb.info These charge carriers can then migrate to the surface to participate in redox reactions. d-nb.info For a substrate like StM adsorbed on the TiO₂ surface, an electron can be transferred from the StM molecule to a photogenerated hole on the TiO₂, resulting in the formation of the StM radical cation (StM•+). acs.org

Research using time-resolved diffuse reflectance spectroscopy has been instrumental in directly observing these transient species and understanding their kinetics. acs.orgresearchgate.net In studies involving stilbene derivatives on TiO₂, the decay of the radical cation signal is a direct measure of the charge recombination rate. acs.org For the StM radical cation (StM•+), a slight enhancement in its lifetime was observed in the presence of certain metal ions in photocatalytic systems, suggesting a modest suppression of charge recombination. acs.orgresearchgate.net The adsorption dynamics of both the substrate and any co-adsorbates on the TiO₂ surface are crucial factors governing the efficiency of this back electron transfer process. acs.org

Influence of Metal Ions on Photophysical Processes

Metal ions can exert a significant influence on the photophysical and photochemical behavior of this compound, particularly on the processes of charge separation and recombination. This influence is especially pronounced in both heterogeneous photocatalytic systems and homogeneous photosensitized reactions. acs.org

In TiO₂ photocatalytic systems, the addition of metal ions from salts like NaClO₄, LiClO₄, and particularly Mg(ClO₄)₂ has been studied. acs.orgresearchgate.net While the effect on the lifetime of the StM radical cation (StM•+) in this specific context is only a slight enhancement, the underlying principle is noteworthy. acs.org The presence of metal ions on the TiO₂ surface can alter the adsorption dynamics of the substrate and its radical cation. acs.org It has been proposed that metal ions can lead to the desorption of the substrate radical cation from the semiconductor surface, which in turn suppresses the back electron transfer (BET) process with the photogenerated electrons in the TiO₂ particle. acs.orgresearchgate.net

The effect is more dramatic in photosensitized electron transfer reactions. When StM•+ is generated via a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA), the addition of metal ions, especially Mg²⁺, significantly increases the lifetime of the StM•+ radical cation. acs.org This stabilization is attributed to the interaction or complexation between the metal ion and the radical species, which hinders the back electron transfer from the sensitizer's radical anion.

The table below summarizes the observed influence of metal ions on the lifetime of the radical cations of this compound (StM•+) and a related compound, trans-4-methoxystilbene (MtSt•+), in different reaction systems.

CompoundReaction SystemMetal Ion AdditiveObserved Effect on Radical Cation LifetimeReference
This compound (StM)TiO₂ PhotocatalysisMg²⁺Slight enhancement acs.org
This compound (StM)DCA PhotosensitizationMg²⁺Significant increase acs.org
trans-4-methoxystilbene (MtSt)TiO₂ PhotocatalysisMg²⁺Significant increase acs.org

These findings underscore the critical role that the local chemical environment, modulated by the presence of metal ions, plays in governing the efficiency of photochemical reactions by controlling the kinetics of charge recombination. acs.org

Applications of Trans 4 Stilbenemethanol in Advanced Materials Research

Polymer Optical Fiber (POF) Technologies

The incorporation of trans-4-Stilbenemethanol into polymer optical fibers, primarily those based on poly(methyl methacrylate) (PMMA), has unlocked new functionalities and improved performance in various applications. This is largely attributed to the compound's ability to alter the optical properties of the host polymer upon UV irradiation.

Photosensitivity Enhancement in PMMA-based POFs

Doping PMMA-based optical fibers with this compound significantly enhances their photosensitivity. optica.orgmdpi.com This heightened sensitivity is crucial for the fabrication of intricate optical components within the fiber. The underlying mechanism involves the photoisomerization of the this compound molecule from its trans-isomer to the cis-isomer when exposed to UV light, typically around 320-325 nm. polyu.edu.hkaston.ac.uk This transformation leads to a detectable change in the refractive index of the doped polymer. polyu.edu.hknih.gov

The trans-isomer of stilbene (B7821643) derivatives generally possesses a higher refractive index than the cis-isomer. polyu.edu.hk Upon UV irradiation, the conversion to the cis-isomer results in a decrease in the refractive index of the material. polyu.edu.hk This photoinduced refractive index change is a key enabler for writing structures like Bragg gratings directly into the fiber core. Research has shown that even a small amount of this compound, such as 1% by weight, can induce a sufficient refractive index change to create strong reflection signals in a fiber Bragg grating. polyu.edu.hk This enhanced photosensitivity allows for the use of lower photo-energy and shorter exposure times compared to undoped PMMA fibers. polyu.edu.hkcapes.gov.br

The stability of this photoinduced effect is also a critical factor. Studies have demonstrated good thermal stability and a long shelf life under normal conditions, with little change observed in the UV spectrum of an irradiated film after being subjected to high temperatures (80°C for 4 hours) and extended periods at ambient temperature (39 days). polyu.edu.hk

Fabrication of Fiber Bragg Gratings (FBGs)

A direct application of the enhanced photosensitivity is the fabrication of Fiber Bragg Gratings (FBGs) in this compound-doped PMMA fibers. polyu.edu.hknih.gov FBGs are periodic variations of the refractive index inscribed along a section of the fiber core, which reflect a specific wavelength of light. These devices are integral to various sensing and telecommunication applications.

The inscription process typically involves exposing the doped fiber to an interference pattern of UV laser light, often from a He-Cd laser at 325 nm or a KrF excimer laser at 248 nm, through a phase mask. researchgate.netcapes.gov.br The this compound molecules in the high-intensity regions of the interference pattern undergo trans-to-cis isomerization, creating the necessary periodic modulation of the refractive index. polyu.edu.hkresearchgate.net

Researchers have successfully inscribed FBGs in this compound-doped fibers with high reflectivity. For instance, by using a femtosecond laser at 400 nm, gratings with a reflectivity of 94% have been achieved in just 70 seconds. spiedigitallibrary.org Another study demonstrated that by slightly etching the fiber cladding to increase the UV power absorption in the core, the reflectivity of a 6 mm long FBG could be increased to 97%, a significant improvement from the 25% reflectivity in non-etched fibers. umons.ac.beoptica.org

The characteristics of these FBGs, such as their sensitivity to strain and temperature, make them suitable for a range of sensing applications. capes.gov.brspiedigitallibrary.org For example, a linear relationship between the axial strain and the shift in the Bragg wavelength has been observed, with a reported strain sensitivity of 0.916 pm/µε. capes.gov.br

Accelerated Doping Methodologies using Binary Solvent Mixtures

Efficiently and uniformly doping the polymer fiber with this compound is crucial for consistent performance. Traditional solution-doping methods, often using a single non-solvent like methanol (B129727), can be time-consuming. researchgate.net To address this, accelerated doping methodologies using binary solvent mixtures have been developed. researchgate.netresearchgate.net

This technique involves using a mixture of a non-solvent (e.g., methanol) and a small amount of a good solvent for PMMA (e.g., acetone, methyl butyl ketone, or dimethylformamide). researchgate.net The good solvent swells the PMMA fiber, facilitating faster diffusion of the this compound molecules into the fiber. Research has shown that this method can significantly reduce the time required to reach diffusion equilibrium from over 60 hours in pure methanol to about 20 hours in a methanol/acetone mixture (70/30 v/v). researchgate.net

While the addition of a good solvent accelerates the doping process, it can also lead to an increase in the optical attenuation of the fiber. researchgate.net Therefore, a balance must be struck. Among the solvents studied, methyl butyl ketone was recommended for practical applications as it provides a significant acceleration of the doping process with only a moderate increase in attenuation. researchgate.net

Table 1: Comparison of Doping Times with Binary Solvent Mixtures

Solvent System Volume Ratio (Non-solvent/Solvent) Time to Diffusion Equilibrium
Pure Methanol N/A > 60 hours
Methanol/Acetone 70/30 ~ 20 hours

Distributed and Quasi-Distributed Dosimetry Applications

The photosensitivity of this compound-doped PMMA fibers also extends to their response to ionizing radiation. This has led to research into their use for distributed and quasi-distributed dosimetry, which is the measurement of radiation dose over a spatial area. Doping PMMA fibers with this compound has been shown to increase their sensitivity to radiation by more than double compared to undoped PMMA fibers. optica.orgdntb.gov.ua

When exposed to radiation, the optical properties of the fiber, specifically the radiation-induced attenuation (RIA), change in a dose-dependent manner. researchgate.net This change can be monitored in real-time, offering the potential for online radiation monitoring. optica.org The high sensitivity of this compound-doped fibers makes them particularly suitable for this application, demonstrating feasibility for distributed radiation sensing. researchgate.net

Photosensitive Polymer Composites

Beyond fiber optics, this compound is also utilized in the creation of photosensitive polymer composites, particularly in the form of thin films where precise control of the refractive index is required.

Refractive Index Modulation in Doped Polymer Films

The same photoisomerization mechanism that is beneficial in optical fibers is also applied to create photosensitive polymer films. polyu.edu.hk By incorporating this compound into a polymer matrix, the refractive index of the resulting composite film can be modulated by exposure to UV light. polyu.edu.hkmdpi.com

Upon irradiation with UV light (e.g., 320 nm), the this compound undergoes the trans-to-cis transformation, leading to a decrease in the refractive index of the film. polyu.edu.hk This ability to spatially pattern the refractive index is fundamental for creating various planar optical components like waveguides and diffractive optical elements. Research has confirmed this refractive index decrease in freestanding films doped with this compound. polyu.edu.hk While the absolute change in the refractive index may be small, it is sufficient for creating functional optical devices. polyu.edu.hk

Smart Textile Integration with Polymer Fiber Bragg Gratings

The integration of sensors into textiles to create "smart textiles" is a burgeoning field of research, with applications ranging from structural health monitoring to medical textiles. researchgate.net Polymer Optical Fibers (POFs) are particularly well-suited for this purpose due to their high elasticity and ability to measure large strain values. researchgate.net A key technology in POF sensing is the Fiber Bragg Grating (FBG), a periodic modulation of the refractive index within the fiber's core that reflects a specific wavelength of light. mdpi.com

The fabrication of these gratings often relies on the photosensitivity of the fiber material. Research has demonstrated that doping polymer fibers with this compound significantly enhances their photosensitivity, facilitating the inscription of high-quality FBGs. nih.govmdpi.com The compound is typically doped into a polymer matrix, such as poly(methyl methacrylate) (PMMA) or copolymers thereof. researchgate.netnih.gov

In one notable study, a photosensitive polymeric optical fiber was developed with a core made from a copolymer of methyl methacrylate (B99206), ethyl methacrylate, and benzyl (B1604629) methacrylate, doped with this compound. nih.gov This doping enables the fabrication of Bragg gratings using a 325 nm UV pulse laser. nih.gov The underlying mechanism is the trans-cis photoisomerization of the stilbene derivative upon UV exposure. optica.orgmdpi.com The trans-isomer has a different molecular polarity and a higher refractive index compared to the cis-isomer. mdpi.com By exposing the doped fiber to a patterned UV light source, a periodic change in the refractive index is created, forming the Bragg grating. mdpi.comnih.gov This technology is a critical step toward realizing smart textiles capable of sensing strain, temperature, and other physical parameters. researchgate.net

Table 1: Example of a this compound-Doped Polymer Fiber for FBG Inscription

Fiber Component Material Composition Dopant Inscription Method
Core Copolymer of methyl methacrylate, ethyl methacrylate, and benzyl methacrylate (90/4/6 molar ratio) This compound UV Pulse Laser (325 nm)
Cladding Copolymer of methyl methacrylate and butyl methacrylate None -

Data sourced from a study on photosensitive polymeric optical fibers. nih.gov

Supramolecular Assembly and Dendrimer Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. mdpi.com These interactions drive self-assembly processes, leading to the formation of large, well-ordered structures from smaller building blocks like dendrimers. cas.czresearchgate.net

Amphiphilic dendrimers, which possess both hydrophilic and hydrophobic domains, are a class of macromolecules known for their ability to self-assemble in solution, forming structures like micelles and vesicles. researchgate.netmit.eduupenn.edu This behavior is driven by the need to minimize unfavorable interactions between the hydrophobic parts of the dendrimer and the aqueous environment. mit.edu While the self-assembly of amphiphilic dendrimers is a significant area of research for applications like drug delivery, the scientific literature does not prominently feature this compound as a primary component in the self-assembly of these specific structures. researchgate.netmit.edu Its primary role in advanced materials is centered on its photo-responsive characteristics within polymer matrices. chemimpex.commdpi.com

Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, temperature, or pH. mdpi.comcas.cz The integration of this compound into polymer systems creates a light-responsive supramolecular structure. optica.orgresearchgate.net The polymer matrix containing the dopant can be considered a supramolecular system held together by a combination of covalent and non-covalent forces.

The key to its function is the photoisomerization of the stilbene moiety. When irradiated with UV light, typically around 310-325 nm, the trans-isomer of 4-stilbenemethanol converts to its cis-isomer. optica.orgmdpi.com This transformation alters the molecule's geometry and polarity, which in turn induces a change in the bulk refractive index of the host polymer. nih.govmdpi.com This process is reversible, although the reverse reaction may be slower. The ability to optically "write" a change into the material makes this compound a valuable component for fabricating optically active structures like FBGs and other photonic components. optica.orgmdpi.com

Table 2: Stimuli-Response Mechanism of this compound in a Polymer Matrix

Stimulus Wavelength Molecular Response Macroscopic Material Response
UV Light ~310 - 325 nm trans to cis photoisomerization of the stilbene moiety Change in the bulk refractive index of the polymer

This mechanism is the basis for the photosensitivity of doped polymer optical fibers. optica.orgmdpi.com


Investigations of Biological Activity and Structure Activity Relationships

Antiproliferative Activity Studies

The primary focus of research into the biological activity of trans-4-Stilbenemethanol has been its ability to inhibit the growth of cancer cells. These studies have been conducted across different human cancer cell lines, with a detailed analysis of its molecular characteristics and mechanism of action.

Evaluation in Human Cancer Cell Lines (e.g., Caco-2, HT-29, SK-Mel-28)

The antiproliferative effects of this compound have been evaluated in several human cancer cell lines, including colon cancer lines Caco-2 and HT-29, and the melanoma cell line SK-Mel-28. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netacs.org

In a study comparing various stilbene (B7821643) derivatives, this compound was among the compounds tested for its ability to inhibit the growth of Caco-2 and HT-29 colon cancer cells. researchgate.netnih.govmdpi.com The results indicated that Caco-2 cells were generally more sensitive to the tested stilbenes than HT-29 cells. researchgate.netnih.govmdpi.com This difference in sensitivity was attributed to the varying metabolic capacities of the two cell lines. researchgate.netnih.govmdpi.com

Specifically for this compound, its antiproliferative activity was quantified by determining its half-maximal inhibitory concentration (IC50). In Caco-2 cells, the IC50 value for this compound was reported, while in HT-29 cells, the IC50 values were also determined, showing a time-dependent effect. researchgate.netnih.govmdpi.com

Furthermore, in the human melanoma cell line SK-Mel-28, this compound was assayed to understand the structural requirements for stilbenes to exert activity against melanoma cells. researchgate.netacs.org However, in this particular study, this compound did not show any significant effect on the cell cycle or the expression of cyclins. researchgate.netacs.org

Table 1: Antiproliferative Activity of trans-4-Stilbenemethanol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72hReference
Caco-2Colon Cancer45.4 ± 4.536.3 ± 4.8 nih.gov
HT-29Colon Cancer79.5 ± 5.969.4 ± 3.4 nih.gov
SK-Mel-28MelanomaNo significant effect observedNo significant effect observed researchgate.netacs.org

Correlation with Molecular Characteristics (e.g., Connolly values, pKa, LogP)

Structure-activity relationship (SAR) studies have been crucial in understanding how the molecular properties of stilbene derivatives, including this compound, influence their antiproliferative activity. researchgate.netmdpi.com Key molecular descriptors such as Connolly values (related to molecular size and shape), pKa (acid dissociation constant), and LogP (lipophilicity) have been correlated with the observed biological effects. researchgate.netmdpi.com

Research has shown that for stilbenes in general, larger molecular size, as indicated by higher Connolly values, can hinder antiproliferative activity in Caco-2 cells. researchgate.netmdpi.com Conversely, a lower pKa1 value, which indicates a greater tendency to donate a proton, was found to enhance activity in this cell line. researchgate.netmdpi.com In HT-29 cells, higher lipophilicity, represented by a higher LogP value, was associated with increased antiproliferative activity. researchgate.netmdpi.com The presence of a double bond in the stilbene core structure was identified as a critical feature for its antiproliferative capacity. researchgate.netmdpi.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Investigations into the mechanisms underlying the antiproliferative effects of stilbene compounds have often pointed towards the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netmdpi.com

In a broad study of stilbenes, it was found that at their respective IC50 concentrations, most of the tested compounds induced apoptosis in Caco-2 cells. researchgate.netmdpi.com Furthermore, many of these compounds caused an arrest of the cell cycle in the S phase. researchgate.netmdpi.com However, for this compound specifically, a study on SK-Mel-28 melanoma cells showed no significant effect on cell cycle progression. researchgate.netacs.org This suggests that the mechanisms of action for this compound may be cell-type specific.

Comparison with Other Stilbene Derivatives (e.g., Resveratrol (B1683913), Pterostilbene)

In studies on colon cancer cells, this compound was tested alongside Resveratrol, Pterostilbene, and other analogues. researchgate.netnih.govmdpi.com The results showed that the antiproliferative activity of these compounds varied significantly, highlighting the importance of the substitution pattern on the stilbene scaffold. researchgate.netnih.govmdpi.com For instance, the presence and position of hydroxyl and methoxy (B1213986) groups have been shown to be critical determinants of activity. scirp.org

In melanoma cells, while Resveratrol and another analogue, 4-hydroxy-trans-stilbene, demonstrated the ability to inhibit cell growth and induce S-phase arrest, this compound did not exhibit these effects. researchgate.netacs.org This finding underscores the critical role of the 4'-hydroxyl group for the observed antimelanoma properties, a feature absent in this compound where it is replaced by a hydroxymethyl group. researchgate.netacs.org

Table 2: Comparative Antiproliferative Activity (IC50 in µM at 72h) of Stilbene Derivatives in Colon Cancer Cells

CompoundCaco-2HT-29Reference
This compound36.3 ± 4.869.4 ± 3.4 nih.gov
Resveratrol30.2 ± 3.163.1 ± 1.9 nih.gov
Pterostilbene22.8 ± 1.950.2 ± 3.5 nih.gov

Mechanistic Studies of Biological Pathways

To understand the cellular mechanisms through which this compound may exert its effects, researchers have begun to investigate its impact on key biological pathways involved in cell growth and survival.

Modulation of Cellular Signaling Pathways (e.g., PI3K-AKT)

The PI3K-AKT signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is frequently observed in cancer. nih.gov Natural compounds, including stilbene derivatives, have been studied for their potential to modulate this pathway. nih.gov

While extensive research has focused on the effects of Resveratrol on the PI3K-AKT pathway, showing that it can inhibit this pathway and thereby induce apoptosis and sensitize cancer cells to other treatments, specific studies on the direct modulation of the PI3K-AKT pathway by this compound are less common. nih.gov However, given the structural similarity to other bioactive stilbenes, it is plausible that this compound could also interact with this or other related signaling pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.

Interactions with Estrogen Receptors (ERs)

The interaction of stilbene derivatives with estrogen receptors (ERs) is a significant area of research, as these interactions can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects. The structural characteristics of a stilbene molecule, such as the number and position of hydroxyl groups, play a crucial role in determining its binding affinity and functional activity at ERα and ERβ.

Research has shown that this compound exhibits marginal estrogenic activity. In an estrogen reporter assay that utilized the estrogen-responsive human breast cancer cell line MCF-7, as well as in a binding assay with rat uterus estrogen receptor, this compound was observed to have low activity. nih.govnih.gov Further studies have corroborated these findings, indicating that this compound is largely ineffective in competing for specific [3H]resveratrol binding sites on plasma membranes, which are thought to be relevant for the neuroprotective actions of some polyphenols. nih.gov

The estrogenic activity of stilbene derivatives is highly dependent on their structure. For instance, the presence of a p-hydroxyl group in the A-phenyl ring and a vinyl linkage are considered important for maximal activity. nih.gov While this compound possesses a modified hydroxyl group (a hydroxymethyl group), its interaction with ERs is weak compared to other derivatives.

Comparative Estrogenic Activity of Stilbene Derivatives

CompoundEstrogenic Activity LevelReference
This compoundMarginal nih.govnih.gov
4,4′-dihydroxystilbeneHigh nih.govnih.gov
ResveratrolLow nih.gov
Diethylstilbestrol (DES)High nih.gov
4-hydroxystilbeneModerate nih.govnih.gov

Influence on DNA Replication and Repair Pathways

Stilbene compounds have been investigated for their potential to influence DNA replication and repair, which are critical processes in cell proliferation and cancer development. The inhibition of DNA replication can lead to cell cycle arrest and apoptosis, making it a key target for anticancer agents.

While direct studies on the effect of this compound on DNA polymerases are limited, research on its anticancer properties provides insights into its influence on DNA replication. In a study on human SK-Mel-28 melanoma cells, this compound did not show a significant effect on the cell cycle or the expression of cyclins A, E, and B1. acs.org This is in contrast to other stilbenes like resveratrol and 4-hydroxy-trans-stilbene, which were found to induce S-phase arrest in the same study, suggesting an interference with DNA synthesis. acs.org However, a separate investigation on colon cancer cells reported that this compound did contribute to an arrest in the S phase of the cell cycle. nih.gov

The structural features of stilbenes are critical for their activity. The lack of a free hydroxyl group at the 4'-position in this compound (having a hydroxymethyl group instead) appears to diminish its activity in some cancer cell lines compared to its counterparts with a hydroxyl group at this position. acs.org

For comparison, a closely related synthetic analog, 4,4'-dihydroxy-trans-stilbene (DHS), has been shown to be a potent inhibitor of DNA replication. nih.gov DHS was found to inhibit DNA polymerase δ, although it did not affect polymerase α activity. nih.gov This selective inhibition of a key replicative polymerase highlights a potential mechanism by which some stilbene derivatives can halt cell proliferation. Furthermore, stilbene derivatives have been noted to induce cellular responses that involve DNA repair mechanisms. researchgate.netresearchgate.net

Effects of Stilbene Derivatives on Cell Cycle and DNA Polymerase

CompoundEffect on Cell CycleDNA Polymerase InhibitionReference
This compoundNo effect in melanoma cells; S-phase arrest in colon cancer cellsNot reported acs.orgnih.gov
ResveratrolS-phase arrestInhibits DNA polymerase δ nih.govacs.org
4-hydroxy-trans-stilbeneS-phase arrestNot reported acs.org
4,4'-dihydroxy-trans-stilbeneG1 phase accumulationInhibits DNA polymerase δ, no effect on polymerase α nih.gov

Activation of Nrf2 Pathway by Stilbenes

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification genes, which helps to protect cells from damage. Stilbene compounds, known for their antioxidant properties, have been investigated as potential activators of the Nrf2 pathway. nih.govchemimpex.com

The activation of Nrf2 is typically regulated by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative or electrophilic stress, or certain chemical inducers, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and initiate gene expression. oncotarget.comwikipathways.org

Studies on substituted trans-stilbenes have shown that they can activate the Nrf2 pathway. nih.gov Interestingly, these stilbene-based Nrf2 activators are often not highly electrophilic, suggesting that they may not function through the common mechanism of covalent modification of Keap1 cysteine residues. nih.gov The specific substituents on the stilbene backbone significantly influence the potency and extent of Nrf2 activation, indicating that multiple mechanisms may be at play. nih.gov

While direct evidence for the activation of the Nrf2 pathway by this compound is not extensively documented, its antioxidant properties suggest it may have a role in modulating this pathway. chemimpex.com The presence of the hydroxymethyl group (-CH2OH) instead of a simple hydroxyl group (-OH) would likely influence its interaction with Keap1 and other components of the Nrf2 signaling cascade. The structural nuances of each stilbene derivative are key determinants of their biological activity within this protective pathway.

Future Directions and Emerging Research Avenues

Novel Synthesis Routes and Green Chemistry Approaches

The chemical industry's increasing focus on sustainability has spurred the development of environmentally benign synthesis methods. chemistryjournals.net Traditional routes to stilbene (B7821643) derivatives often rely on classic reactions like the Wittig or Heck couplings, which can involve harsh reagents, toxic solvents, and generate significant waste. Future research is geared towards aligning the synthesis of trans-4-Stilbenemethanol with the principles of green chemistry. numberanalytics.comeuropeanpharmaceuticalreview.com

Key emerging strategies include:

Aqueous Phase Synthesis : A significant advancement is the adaptation of the Wittig reaction to be performed in water. One patented method describes the reaction of substituted benzyltriphenylphosphonium (B107652) salts with aromatic aldehydes in an aqueous medium using simple bases like sodium hydroxide. google.com This approach eliminates the need for strict anhydrous conditions and organic strong bases, resulting in a greener reaction profile that is simpler and facilitates easier product separation. google.com

Catalyst Innovation : Research is focused on replacing expensive and potentially toxic heavy metal catalysts (like palladium) used in cross-coupling reactions with more abundant, cost-effective, and environmentally benign alternatives such as nickel, copper, or iron. mdpi.com

Energy Efficiency : The adoption of energy-efficient techniques like microwave-assisted synthesis is being explored to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Atom Economy : Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry known as atom economy. numberanalytics.commdpi.com This involves favoring addition reactions and catalytic cycles over stoichiometric reactions that generate byproducts. rsc.org

Table 1: Comparison of Traditional and Green Synthesis Approaches for Stilbene Compounds.
AspectTraditional Synthesis (e.g., Classic Wittig)Emerging Green Approaches
SolventAnhydrous organic solvents (e.g., THF, DMSO)Water, ethanol, or solvent-free conditions. google.commdpi.com
BaseStrong organic bases (e.g., n-BuLi, NaH)Inorganic bases (e.g., NaOH, K2CO3) in aqueous media. google.com
Energy InputOften requires prolonged heating or refluxingAmbient temperatures or energy-efficient methods like microwave irradiation. chemistryjournals.net
Waste ProfileGenerates significant stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide) and solvent wasteReduced waste through higher atom economy and recyclable catalysts. numberanalytics.comepa.gov

Advanced Characterization Techniques and In-Situ Monitoring

A deep understanding of this compound's properties and behavior is crucial for its application. Research is moving beyond basic characterization to employ advanced and in-situ techniques to monitor its dynamics in real-time.

A primary area of focus is the photoisomerization process, where the trans-isomer converts to the cis-isomer upon UV irradiation. mdpi.comresearchgate.net This transformation is the basis for its photosensitive applications. Advanced techniques used to study this include:

UV-Visible Spectroscopy : This remains a fundamental tool for monitoring the spectral evolution during photoisomerization. In-situ UV-Vis analysis shows a decrease in the absorption peak of the trans-isomer as it converts to the cis-isomer, which has a lower absorption at that specific wavelength. mdpi.compolyu.edu.hk

Prism Coupling : To characterize the functional impact of photoisomerization in material science, prism couplers are used to precisely measure the change in refractive index of polymer films doped with this compound. polyu.edu.hk The trans structure typically exhibits a higher refractive index than the cis isomer. polyu.edu.hk

In-Situ Reaction Monitoring : In synthesis, techniques like flow chemistry allow for precise control and real-time monitoring of reaction conditions, improving efficiency and safety. chemistryjournals.net For characterization, methods are being developed for in-situ monitoring of processes like crystallization or nanoparticle formation. epa.gov

Computational Modeling : Predicted Collision Cross Section (CCS) values are calculated to aid in the identification and structural analysis of the molecule and its adducts in mass spectrometry. uni.lu

Tailored Material Design for Specific Photonic Applications

One of the most promising research directions for this compound is its use as a photosensitive dopant in polymers for fabricating photonic devices. usern.org By doping polymers like poly(methyl methacrylate) (PMMA) with this compound, the material becomes photosensitive, allowing for the inscription of structures like Fiber Bragg Gratings (FBGs). mdpi.compolyu.edu.hkresearchgate.net

The underlying mechanism is the photoinduced trans–cis transformation upon UV irradiation (e.g., at 325 nm), which leads to a localized decrease in the material's refractive index. polyu.edu.hkaston.ac.uk This enables the creation of periodic refractive index variations that form a grating. researchgate.net

Future research is focused on tailoring these materials for enhanced performance and new applications:

Polymer Matrix Optimization : Researchers are experimenting with various copolymers to fine-tune the optical and mechanical properties of the host material. For example, copolymers of methyl methacrylate (B99206) (MMA), butyl methacrylate (BMA), and benzyl (B1604629) methacrylate (BzMA) have been used as core and cladding materials in optical fibers. mdpi.comresearchgate.net

Enhanced Doping Techniques : To improve the efficiency and speed of incorporating this compound into polymer optical fibers (POFs), new doping methods are being developed. One approach uses binary solvent mixtures (e.g., methanol (B129727) and acetone) to swell the polymer and accelerate the diffusion of the dopant molecules into the fiber. researchgate.netresearchgate.net

Advanced Grating Structures : Beyond standard FBGs, there is potential for creating more complex structures like tilted, chirped, or phase-shifted gratings in doped POFs, which could be used for advanced sensing applications. mdpi.com

Broadened Applications : While sensing of strain, temperature, and humidity are established applications, tailored materials could be used for in-situ monitoring in challenging environments, such as during freeze-drying processes or for monitoring gamma radiation. mdpi.comaston.ac.uk

Table 2: Research Findings on this compound in Photonic Materials.
Polymer SystemDopantApplicationKey Research FindingReference
PMMA-based copolymer core and claddingThis compoundPhotosensitive Polymer Optical Fibers (POFs)Successfully fabricated and inscribed with a Fiber Bragg Grating using a 325-nm UV laser. polyu.edu.hk
PMMAThis compoundAccelerated Doping of POFsUsing a binary mixture of methanol/acetone (70/30 v/v) reduced diffusion equilibrium time from >60 hours to ~20 hours. researchgate.net
PMMA-based step-index optical fiberThis compound (TS)FBG InscriptionDemonstrated successful grating inscription in the 850 nm spectral region using a 248 nm KrF excimer laser. researchgate.net
Copolymer of MMA, EMA, and BzMAThis compoundFiber Bragg GratingsThe photoinduced refractive-index change was characterized, demonstrating the material's photosensitivity. researchgate.net

Deeper Exploration of Biological Mechanisms and Therapeutic Potential

Drawing inspiration from its famous relative, resveratrol (B1683913), this compound is being investigated for its own biological activities. chemimpex.com Emerging research aims to move beyond simple screening to understand its specific molecular mechanisms and structure-activity relationships, particularly in the context of cancer.

Antiproliferative Activity : Studies have shown that this compound exhibits antiproliferative effects. However, its efficacy and mechanism appear to be cell-line dependent and structurally distinct from other stilbenes. In a study on human SK-Mel-28 melanoma cells, this compound did not induce the cell cycle arrest or cyclin upregulation observed with resveratrol or 4-hydroxy-trans-stilbene, suggesting that the 4'-hydroxystyryl moiety is critical for those specific effects. acs.org

Structure-Activity Relationship : In a comprehensive study using colon cancer cell lines (Caco-2 and HT-29), this compound showed some activity, but it was generally less potent than analogues like 4-hydroxy-trans-stilbene or 3,4′-dihydroxy-trans-stilbene. nih.govmdpi.com Such comparative studies are crucial for understanding how specific functional groups (like hydroxyl vs. hydroxymethyl) influence biological outcomes such as cell uptake and cytotoxicity. acs.orgnih.gov

Antioxidant Properties : The stilbene structure is associated with antioxidant capabilities, which may contribute to protective effects against diseases linked to oxidative stress. chemimpex.com Future research will likely quantify this activity and explore its relevance in various pathological models.

The goal of this research is not necessarily to develop this compound as a standalone therapeutic but to use it as a tool to understand the precise structural requirements for the desired biological activity in the broader class of stilbene-based compounds. mdpi.com

Integration with Nanotechnology and Hybrid Systems

The convergence of material science and nanotechnology offers exciting new platforms for the application of functional molecules like this compound. Emerging research focuses on integrating it into nano-scale systems to create advanced hybrid materials.

Doped Nanofibers : The compound can be incorporated into nanofibers, for instance those made of polyvinylpyrrolidone (B124986) (PVP), through techniques like electrospinning. researchgate.net These dye-doped nanofibers can exhibit unique emissive properties, with potential applications in sensors, photocatalysis, or light-emitting materials. researchgate.net

Functional Core-Shell Structures : The integration of inorganic moieties with biomolecules or functional organic compounds can create hybrid core-shell nanostructures. nih.gov this compound could serve as the functional organic component in such systems, designed for combined therapeutic and diagnostic ("theranostic") applications, leveraging both its biological and photonic properties. nih.gov

Surface Functionalization : The compound's chemical structure allows it to be used as a building block for functionalizing the surfaces of other materials, including polymers and nanoparticles, to impart specific properties like UV stability or to act as a linker for attaching other molecules. chemimpex.comiyte.edu.tr

This integration with nanotechnology promises to create multifunctional systems where the unique properties of this compound can be harnessed in novel and synergistic ways. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for incorporating trans-4-Stilbenemethanol (TS) into polymer optical fibers (POFs) to enhance photosensitivity?

  • Methodological Answer : TS is typically introduced during the pre-polymerization stage of PMMA (poly-methyl methacrylate) POF fabrication. The doping process involves dissolving TS in methyl methacrylate (MMA) monomer at concentrations ranging from 0.5–2.0 wt%, followed by thermal polymerization. Key controls include maintaining inert gas environments to prevent oxidation and using UV-Vis spectroscopy to verify TS dispersion homogeneity. Post-fabrication, grating inscription efficiency is quantified via Bragg wavelength reflectivity measurements .

Q. How does TS doping influence the refractive index and grating inscription efficiency in POFs?

  • Methodological Answer : TS acts as a photosensitizer by generating free radicals under UV irradiation, enabling faster chain scission in the polymer matrix. This increases the core’s refractive index modulation (Δn ~10⁻³ to 10⁻⁴) and reduces grating inscription times from hours to minutes. For example, TS-doped PMMA fibers achieved inscription times of 40 seconds using a femtosecond laser, compared to undoped fibers requiring >30 minutes. Reflectivity improvements (up to 90%) are measured using optical spectrum analyzers .

Q. What characterization techniques are critical for assessing TS-doped POF performance?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirms TS absorption peaks (e.g., 325 nm) and monitors photodegradation during UV exposure.
  • Scanning Electron Microscopy (SEM) : Evaluates fiber core homogeneity and dopant distribution.
  • Bragg Grating Analysis : Measures reflectivity, bandwidth, and thermal stability (e.g., annealing at 60–80°C to test hysteresis).
  • Mechanical Testing : Tensile strength assessments to ensure doping does not compromise fiber integrity .

Advanced Research Questions

Q. How can experimental designs optimize TS concentration and laser parameters for ultrafast grating inscription?

  • Methodological Answer :

  • DOE (Design of Experiments) : Vary TS concentration (0.1–3.0 wt%) and laser power (10–500 mW) while holding pulse duration constant. Response variables include inscription time and reflectivity.
  • Statistical Modeling : Use ANOVA to identify interactions; e.g., higher TS concentrations (>1.5 wt%) may reduce inscription time but increase scattering losses.
  • Case Study : BDK-doped PMMA with 1.2 wt% TS achieved 4-minute inscriptions using a HeCd laser (325 nm, 50 mW), balancing speed and signal integrity .

Q. How can researchers resolve contradictions in reported optimal TS doping concentrations for POFs?

  • Methodological Answer : Discrepancies often arise from differences in polymer matrices (e.g., PMMA vs. polystyrene) or laser systems (CW vs. pulsed). To address this:

  • Systematic Review : Compare studies controlling for fiber diameter, UV wavelength, and power density.
  • Replication Studies : Reproduce conflicting results using identical parameters. For example, TS at 1.0 wt% in PMMA may yield optimal results for 325 nm lasers but underperform at 248 nm due to absorption profile mismatches .

Q. What mechanisms underlie TS’s photodegradation under prolonged UV exposure, and how can stability be improved?

  • Methodological Answer :

  • Mechanistic Analysis : Use FTIR spectroscopy to track carbonyl index changes, indicating chain scission. TS degradation follows first-order kinetics, with rate constants calculated via Arrhenius plots.
  • Stabilization Strategies : Co-dope with antioxidants (e.g., hindered amine light stabilizers) or encapsulate TS in nanoclays to reduce oxidative degradation. Recent trials show a 30% improvement in TS stability using 0.5 wt% nanoclay additives .

Q. What novel applications of TS-doped POFs are emerging beyond telecommunications?

  • Methodological Answer :

  • Biomedical Sensing : TS-enhanced POFs are being tested for in vivo strain sensors (e.g., monitoring tendon movement) due to their biocompatibility.
  • Environmental Monitoring : Grating arrays detect ppm-level VOC concentrations via refractive index shifts. Calibration requires controlled gas chambers and machine learning algorithms to distinguish analyte-specific responses .

Data Contradiction Analysis

Table 1 : Conflicting Reports on Optimal TS Concentrations in PMMA POFs

StudyTS Concentration (wt%)Laser TypeInscription TimeReflectivityKey Limitation
A 1.2HeCd CW4 min85%Limited to 325 nm
B 0.8KrF Pulsed40 sec78%High scattering loss
C 2.0Femtosecond1 min90%Mechanical fragility

Resolution : Differences stem from laser wavelength and polymer crosslinking density. A hybrid approach (1.0 wt% TS + 248 nm pulsed laser) may balance speed and performance.

Future Research Directions

  • Biocatalytic Synthesis : Explore enzymatic routes for TS production to reduce reliance on petrochemical precursors .
  • Multi-Dopant Systems : Investigate TS combined with diphenyl sulfide for synergistic refractive index modulation .
  • Machine Learning : Train models to predict optimal doping parameters for novel polymer matrices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.